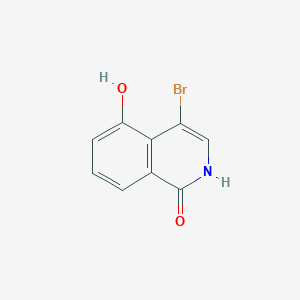

4-Bromo-5-hydroxyisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

129075-66-7 |

|---|---|

Molecular Formula |

C9H6BrNO2 |

Molecular Weight |

240.05 g/mol |

IUPAC Name |

4-bromo-5-hydroxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H6BrNO2/c10-6-4-11-9(13)5-2-1-3-7(12)8(5)6/h1-4,12H,(H,11,13) |

InChI Key |

AXIFXIZYQOQGJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CNC2=O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 5 Hydroxyisoquinolin 1 2h One and Analogues

Retrosynthetic Analysis of the 4-Bromo-5-hydroxyisoquinolin-1(2H)-one Framework

A retrosynthetic analysis of this compound reveals several plausible disconnection strategies. The primary disconnections focus on the formation of the heterocyclic core and the introduction of the bromo and hydroxyl substituents.

A primary disconnection can be made at the C4-Br bond, suggesting a late-stage regioselective bromination of a 5-hydroxyisoquinolin-1(2H)-one precursor. This approach is attractive as it allows for the synthesis of a common intermediate that can be diversified.

Further disconnection of the isoquinolinone core can be envisioned through two main bond-cleavage strategies: breaking the N1-C8a and C4-C4a bonds, which points towards a cyclization reaction of a suitably functionalized benzene (B151609) derivative. Alternatively, disconnection at the N1-C1 and C3-C4 bonds suggests a strategy involving the reaction of a phthalic acid derivative with a two-carbon nitrogen-containing component.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C4-Br bond): The target molecule can be accessed from the precursor 5-hydroxyisoquinolin-1(2H)-one via a regioselective electrophilic bromination. The hydroxyl group at C-5 is a strong activating group and an ortho-, para-director, which would favor the introduction of the bromine atom at the ortho-position (C-4).

Disconnection 2 (Isoquinolinone Core): The 5-hydroxyisoquinolin-1(2H)-one intermediate can be disconnected in several ways:

Strategy A (Cyclization of a substituted benzene): Disconnecting the N1-C8a and C4-C4a bonds leads to a substituted benzoic acid derivative with a side chain containing a nitrogen atom. This suggests a synthetic route involving the cyclization of an N-substituted 2-carboxy-3-hydroxyphenylacetic acid derivative or a related compound.

Strategy B (From a phthalimide (B116566) derivative): Disconnection of the N-C bond and a C-C bond in the heterocyclic ring could lead back to a 3-hydroxyphthalic anhydride (B1165640) and a suitable nitrogen source, although this is a less common approach for this specific substitution pattern.

This analysis highlights that a convergent synthesis, where the isoquinolinone core is first constructed followed by regioselective bromination, is a logical and efficient approach.

Targeted Synthesis Strategies for Isoquinolin-1(2H)-one Core Formation

The synthesis of the isoquinolin-1(2H)-one core is a well-established area of organic chemistry, with a variety of methods available. For the specific case of 5-hydroxyisoquinolin-1(2H)-one, these methods can be adapted to incorporate the hydroxyl functionality.

Cyclization Reactions in Isoquinolinone Synthesis

Cyclization reactions are a cornerstone for the construction of the isoquinolinone framework. These reactions typically involve the formation of the heterocyclic ring from a pre-functionalized aromatic precursor. A common strategy involves the intramolecular cyclization of N-acyl-β-phenylethylamines, a reaction known as the Bischler-Napieralski reaction, followed by oxidation. However, for the synthesis of 1(2H)-ones, alternative cyclization strategies are often employed.

One such method involves the condensation of homophthalic acids or their anhydrides with imines or related nitrogen-containing compounds. For the synthesis of 5-hydroxyisoquinolin-1(2H)-one, a 3-hydroxyhomophthalic acid derivative would be a key starting material. The reaction proceeds through the formation of an intermediate that undergoes cyclization and dehydration to afford the desired isoquinolinone core.

Transition Metal-Catalyzed Approaches (e.g., Palladium-catalyzed cyclizations)

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering mild reaction conditions and high efficiency. Palladium-catalyzed reactions, in particular, have been extensively used for the construction of isoquinolinone skeletons.

A notable palladium-catalyzed approach involves the cyclization of 2-alkynyl benzyl (B1604629) azides. This method has been successfully employed for the synthesis of 4-bromoisoquinolones. The reaction proceeds via an electrocyclic reaction catalyzed by palladium, where the azide (B81097) and alkyne functionalities react to form the heterocyclic ring. The presence of a bromine source during the reaction allows for the direct and regioselective introduction of the bromine atom at the C-4 position. This strategy offers a convergent and efficient route to the target molecule.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | P(o-tolyl)3 | Dioxane/H2O | 80 | - | nih.gov |

| PdBr2 | - | CH2ClCH2Cl | - | - | libretexts.org |

Table 1: Examples of Palladium-Catalyzed Cyclizations for Isoquinolinone Synthesis.

Rhodium-catalyzed C-H activation and annulation reactions also provide a versatile route to isoquinolinones. These reactions often utilize a directing group to achieve high regioselectivity in the C-H activation step, followed by cyclization with a suitable coupling partner, such as an alkyne or an alkene.

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules in a single synthetic operation by combining three or more starting materials. Several MCRs have been developed for the synthesis of isoquinoline (B145761) and isoquinolinone derivatives.

One example involves the reaction of 2-alkynylbenzaldehydes, amines, and a carbon monoxide source, often catalyzed by a transition metal. This approach allows for the rapid assembly of the isoquinolinone core with a high degree of molecular diversity. While specific examples for the synthesis of 5-hydroxyisoquinolin-1(2H)-one via MCRs are less common, the general principles can be adapted by using appropriately substituted starting materials.

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, also provide an elegant route to isoquinolinones. These can be initiated by various stimuli, including light or a catalyst, and can lead to the formation of multiple bonds and rings in a single step.

Regioselective Introduction of the Bromine Moiety at C-4

The introduction of a bromine atom at the C-4 position of the 5-hydroxyisoquinolin-1(2H)-one core requires a highly regioselective bromination method. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack.

Electrophilic Bromination Methodologies

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

In the case of 5-hydroxyisoquinolin-1(2H)-one, the hydroxyl group at C-5 is a strong activating group and a powerful ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The lactam functionality, on the other hand, is a deactivating group and a meta-director. The C-4 position is ortho to the strongly activating hydroxyl group, making it the most electron-rich and sterically accessible position for electrophilic attack.

Common electrophilic brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). NBS is often preferred as it is a solid, easier to handle, and can provide higher regioselectivity in some cases. The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent.

| Brominating Agent | Solvent | Conditions | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | Regioselective bromination of electron-rich aromatics | mdpi.com |

| PdBr2/CuBr2/HOAc | CH2ClCH2Cl | - | Selective synthesis of 4-bromoisoquinolone | libretexts.org |

Table 2: Reagents and Conditions for Electrophilic Bromination.

The synthesis of 4-bromoisoquinolones has been achieved directly from 2-alkynyl benzyl azides using a palladium bromide catalyst in the presence of an acid. This reaction demonstrates the feasibility of a one-pot cyclization and bromination to afford the desired C-4 bromo-substituted product with high regioselectivity. libretexts.org

Palladium-Catalyzed Halogenation Strategies

Palladium-catalyzed reactions have become a cornerstone in the synthesis of complex heterocyclic molecules, offering high efficiency and selectivity. thieme-connect.com In the context of isoquinolin-1(2H)-ones, palladium catalysis can be employed for the introduction of a bromine atom at the C-4 position. While direct C-H activation at the C-4 position for halogenation is a challenging transformation, palladium-catalyzed methods have been successfully applied for various C-4 functionalizations of the isoquinolin-1(2H)-one core, including halogenation. researchgate.net

One notable strategy involves a palladium-catalyzed cascade reaction. For instance, a one-pot method for synthesizing isoquinolin-1(2H)-ones from benzamides and α-bromo ketones has been developed, which proceeds via palladium-catalyzed C-H activation. nih.gov While this method doesn't directly halogenate the isoquinolinone, it demonstrates the utility of palladium in forming the core structure with functionality that could be later converted to a bromo group.

A more direct approach to 4-bromoisoquinolones involves the palladium-catalyzed cyclization of o-alkynyl benzyl azides in the presence of a bromine source. researchgate.netgoogle.com This method introduces the bromine atom during the formation of the heterocyclic ring. The reaction conditions can be tuned to selectively produce either 4-bromoisoquinolines or 4-bromoisoquinolin-1(2H)-ones. For the synthesis of the isoquinolinone, a palladium bromide catalyst (PdBr2) is used in conjunction with a copper(II) bromide (CuBr2) as the bromine source and acetic acid as an additive. researchgate.net This intramolecular cyclization proceeds with high regioselectivity, affording a range of 3-substituted-4-bromoisoquinolin-1(2H)-ones in good yields. google.com

| Starting Material | Catalyst | Bromine Source | Solvent | Yield (%) | Reference |

| o-alkynyl benzyl azide | PdBr2 | CuBr2 | 1,2-dichloroethane (B1671644)/H2O | 70-83 | researchgate.netgoogle.com |

| Benzamide and α-bromo ketone | Pd(OAc)2 | - | Toluene | 50-85 | nih.gov |

| This table showcases palladium-catalyzed methods for the synthesis of isoquinolin-1(2H)-one derivatives. |

Precursor-Based Bromine Incorporation

Incorporating the bromine atom into a precursor molecule before the cyclization to form the isoquinolin-1(2H)-one ring is a common and effective strategy. This approach allows for the synthesis of specifically brominated isomers that might be difficult to obtain through direct halogenation of the parent isoquinolinone.

One of the most straightforward methods for the synthesis of 4-bromoisoquinolin-1(2H)-ones is the direct bromination of a pre-existing isoquinolin-1(2H)-one. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature has been reported to efficiently brominate the C-4 position of 3-substituted isoquinolin-1(2H)-ones. researchgate.net This method is advantageous due to its mild reaction conditions and the ready availability of the brominating agent.

Another precursor-based approach is the palladium-catalyzed cyclization of o-alkynyl benzyl azides, as detailed in the previous section. researchgate.netgoogle.com In this case, the acyclic precursor is designed to undergo a cyclization that incorporates a bromine atom from the reaction medium into the C-4 position of the newly formed isoquinolinone ring.

Furthermore, the synthesis of 5-bromoisoquinolin-1-one has been reported, highlighting that precursor-based strategies can be used to introduce bromine at various positions on the isoquinolinone ring system. nih.gov While this is not the C-4 isomer, the synthetic principle of using a substituted precursor to control the position of halogenation is the same.

| Precursor | Brominating Agent/Method | Product | Reference |

| 3-Substituted isoquinolin-1(2H)-one | N-Bromosuccinimide (NBS) in DMF | 4-Bromo-3-substituted isoquinolin-1(2H)-one | researchgate.net |

| o-alkynyl benzyl azide | PdBr2/CuBr2 | 4-Bromoisoquinolin-1(2H)-one derivative | researchgate.netgoogle.com |

| 2,6-dicyanotoluene | Cyclization and subsequent reactions | 5-Cyanoisoquinolin-1-one | nih.gov |

| This table illustrates various precursor-based methods for the incorporation of bromine into the isoquinolin-1(2H)-one scaffold. |

Selective Introduction of the Hydroxyl Group at C-5

The introduction of a hydroxyl group at the C-5 position of the isoquinolinone core requires careful synthetic planning to achieve the desired regioselectivity. The following subsections outline key strategies for achieving this transformation.

Demethylation of Methoxy (B1213986) Precursors

A widely used strategy for the introduction of a hydroxyl group on an aromatic ring is the demethylation of a corresponding methoxy ether. This approach is particularly useful when direct hydroxylation is challenging or leads to a mixture of isomers. In the context of isoquinolinones, a precursor such as 5-methoxyisoquinolin-1(2H)-one can be synthesized and subsequently demethylated to yield the desired 5-hydroxy derivative. The synthesis of a related compound, 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, has been reported, which suggests that methoxy-substituted precursors are accessible. researchgate.net

Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The choice of reagent depends on the other functional groups present in the molecule. For instance, BBr3 is a powerful reagent that can cleave aryl methyl ethers under mild conditions. In the context of benzylisoquinoline alkaloid metabolism, enzymatic O-demethylation has also been observed, highlighting the biological relevance of this transformation. nih.gov

| Reagent | Conditions | Advantages | Potential Issues |

| Boron tribromide (BBr3) | Low temperature (e.g., -78 °C to rt) in an inert solvent (e.g., CH2Cl2) | High efficiency, mild conditions | Sensitivity to moisture, can affect other functional groups |

| Hydrobromic acid (HBr) | Reflux in aqueous HBr | Cost-effective | Harsh conditions, potential for side reactions |

| 2-Oxoglutarate/Fe(II)-dependent dioxygenases (enzymatic) | Physiological conditions | High selectivity | Limited to specific substrates, requires specialized enzymes |

| This table summarizes common methods for the demethylation of methoxy precursors to obtain hydroxylated aromatic compounds. |

Direct Hydroxylation Methodologies

Direct hydroxylation of the isoquinolinone ring at the C-5 position is a more atom-economical approach but can be challenging in terms of regioselectivity. One reported method describes the base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones using air as the oxidant. acs.org This transition-metal-free and reductant-free method is environmentally friendly and proceeds under mild conditions. While this was demonstrated on a different isoquinolinone system, the principle could potentially be adapted for the hydroxylation of isoquinolin-1(2H)-ones, provided that the C-5 position is sufficiently activated.

Strategies for Protecting Group Management

In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups for the hydroxyl functionality is often essential. jocpr.com A protecting group can prevent the hydroxyl group from undergoing unwanted reactions during subsequent synthetic transformations, such as the introduction of the bromine atom.

Common protecting groups for hydroxyls include benzyl (Bn) ethers, silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), and esters (e.g., acetate). The choice of protecting group depends on its stability to the reaction conditions used in other steps and the ease of its removal once its protective role is complete. For example, a benzyl ether is stable to a wide range of conditions but can be removed by hydrogenolysis, while a TBDMS ether is typically removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). Careful planning of the protecting group strategy is critical for the successful synthesis of the target molecule. creative-peptides.com

| Protecting Group | Protection Reagent | Deprotection Condition | Stability |

| Benzyl (Bn) | Benzyl bromide (BnBr) with a base | H2, Pd/C | Stable to most acidic and basic conditions |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl with a base (e.g., imidazole) | F- source (e.g., TBAF) or acid | Stable to many non-acidic conditions |

| Acetyl (Ac) | Acetic anhydride or acetyl chloride with a base | Base (e.g., K2CO3 in MeOH) or acid hydrolysis | Less stable than ethers |

| This table provides an overview of common protecting groups for hydroxyl functionalities and their management strategies. |

Scalability and Efficiency of Synthetic Routes

The development of scalable and efficient synthetic routes is paramount for the practical application of this compound in fields such as medicinal chemistry and materials science. An efficient synthesis is characterized by high yields, mild reaction conditions, operational simplicity, and the use of readily available starting materials. Scalability requires that these favorable attributes are maintained when reaction volumes are increased from laboratory-scale to pilot-plant or industrial production.

While a specific, multi-kilogram scale-up synthesis for this compound is not extensively detailed in the public domain, principles from related syntheses of substituted bromoisoquinolines and isoquinolinones can be applied to devise a practical route. A key strategy involves the late-stage introduction of the bromine and hydroxyl functionalities to a pre-formed isoquinoline core.

One efficient approach for constructing the core 4-bromoisoquinolin-1(2H)-one scaffold involves the palladium-catalyzed halopalladation and cyclization of 2-alkynyl benzyl azides. researchgate.net This methodology allows for the selective synthesis of 4-bromoisoquinolin-1(2H)-ones in moderate to good yields. researchgate.net The efficiency of this route is influenced by the choice of catalyst, solvent, and additives. For instance, the use of a PdBr₂ catalyst in the presence of acetic acid (HOAc) in a solvent like 1,2-dichloroethane (ClCH₂CH₂Cl) selectively yields the isoquinolinone product. researchgate.net

The scalability of such a process would depend on several factors:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for a cost-effective scale-up.

Reagent Availability: The synthesis of the 2-alkynyl benzyl azide precursors from readily available starting materials is a key consideration.

Reaction Conditions: The reaction temperature (e.g., 80 °C) is manageable on a large scale, but safety considerations regarding the use of azides would be critical. researchgate.net Azides can be energetic, and their accumulation or exposure to incompatible conditions must be avoided. researchgate.net

Purification: Chromatographic purification, common in laboratory syntheses, is often undesirable for large-scale production. Developing a scalable route would ideally involve purification by crystallization or extraction.

An alternative scalable approach, demonstrated for the synthesis of 5-bromoisoquinoline, involves the electrophilic bromination of the parent isoquinoline. orgsyn.org This method uses N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. orgsyn.org The procedure has been successfully scaled to produce significant quantities of product, highlighting its potential for industrial application. orgsyn.org Adapting this for this compound would require a 5-hydroxyisoquinolin-1(2H)-one precursor, with the regioselectivity of the bromination being a critical factor to control.

| Method | Precursor | Key Reagents | Conditions | Product | Yield | Reference |

| Palladium-catalyzed Cyclization | 2-Alkynyl benzyl azide | PdBr₂, HOAc, H₂O | ClCH₂CH₂Cl, 80 °C | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 83% | researchgate.net |

| Electrophilic Bromination | Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄ | -25 °C to -18 °C | 5-Bromoisoquinoline | 47-49% | orgsyn.org |

This table presents data for the synthesis of analogous compounds to illustrate scalable and efficient methods.

Novel Approaches for Functionalizing the this compound Scaffold

The this compound scaffold is a rich platform for derivatization, enabling the exploration of chemical space for drug discovery and other applications. frontiersin.orgnih.gov The bromine atom, the phenolic hydroxyl group, the N-H of the lactam, and the aromatic ring system all represent potential sites for modification.

Functionalization via the Bromine Atom:

The C4-bromo substituent is an exceptionally versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. researchgate.netorgsyn.org This is a cornerstone of modern synthetic chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of a new carbon-carbon bond, attaching various aryl or heteroaryl groups at the 4-position. This is one of the most widely used methods for creating biaryl structures.

Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes provides access to 4-alkynyl-substituted isoquinolinones. These products can be valuable intermediates for further transformations or as final targets.

Heck Coupling: Palladium-catalyzed reaction with alkenes can install vinyl groups at the C4-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position.

Stille Coupling: The palladium-catalyzed reaction with organostannanes is another effective method for C-C bond formation.

Functionalization of the Hydroxyl and Lactam Groups:

The 5-hydroxy and N-H groups provide classic sites for functionalization.

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be readily converted to ethers or esters through Williamson ether synthesis (using an alkyl halide and base) or acylation (using an acyl chloride or anhydride), respectively. These modifications can alter the compound's electronic properties and solubility.

N-Alkylation/N-Arylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently reacted with alkyl or aryl halides to introduce substituents. This is a common strategy for modifying the properties of related heterocyclic systems.

Functionalization of the Aromatic Ring:

While the existing substituents influence the reactivity of the benzene ring portion of the scaffold, further electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could be possible. The positions ortho and para to the activating hydroxyl group would be the most likely sites for substitution, although steric hindrance from the adjacent ring could play a significant role in directing the outcome.

| Reaction Type | Position | Reagents | Transformation | Reference (Analogous Systems) |

| Suzuki-Miyaura Coupling | C4-Br | Ar-B(OH)₂, Pd catalyst, Base | C4-Ar | researchgate.net |

| Sonogashira Coupling | C4-Br | Terminal alkyne, Pd/Cu catalyst | C4-Alkyne | nih.gov |

| Buchwald-Hartwig Amination | C4-Br | R₂NH, Pd catalyst, Base | C4-NR₂ | orgsyn.org |

| O-Alkylation | C5-OH | Alkyl halide, Base | C5-O-Alkyl | N/A |

| N-Alkylation | N2-H | Alkyl halide, Base | N2-Alkyl | N/A |

Spectroscopic and Crystallographic Characterization of 4 Bromo 5 Hydroxyisoquinolin 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks. However, specific experimental NMR data for 4-Bromo-5-hydroxyisoquinolin-1(2H)-one has not been reported in the searched scientific literature.

Detailed ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in published journals or spectral databases. Such data would be essential to describe the environment of each proton within the molecule.

Experimentally determined ¹³C NMR data for this compound, which would confirm the carbon skeleton of the molecule by showing the chemical shifts of each unique carbon atom, is currently unavailable in the public domain.

Advanced 2D NMR studies, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for establishing the connectivity between protons and carbons. As of now, no such two-dimensional NMR analyses for this compound have been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. While High-Resolution Mass Spectrometry (HRMS) data exists for many related isoquinolone structures, specific mass spectral data, including the molecular ion peak (M+) and fragmentation analysis for this compound, is not reported in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. An experimental IR spectrum for this compound, which would show characteristic absorption bands for its hydroxyl (-OH), amide (C=O), and aromatic (C=C) functional groups, has not been found in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Published UV-Vis absorption data, including the wavelength of maximum absorbance (λmax), for this compound is not available.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. This technique involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to construct a three-dimensional electron density map. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively dictate the stability and macroscopic properties of the crystal. In the case of this compound, the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions is anticipated to be significant in directing the supramolecular assembly.

A detailed analysis of the crystal structure would reveal the specific motifs formed by these interactions, such as chains, sheets, or more complex three-dimensional networks. The distances and angles of these intermolecular contacts provide quantitative information about their strength and directionality.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Hydrogen Bonding | O-H, N-H | C=O, N | 2.5 - 3.2 |

| Halogen Bonding | C-Br | O, N | < 3.5 |

| π-π Stacking | Isoquinoline (B145761) Ring | Isoquinoline Ring | 3.3 - 3.8 |

Confirmation of Regio- and Stereochemistry

X-ray crystallography provides an unequivocal method for the confirmation of a molecule's constitution and configuration. For this compound, the crystallographic data would definitively confirm the positions of the bromo and hydroxyl substituents on the isoquinolinone core, resolving any ambiguity that might arise from spectroscopic data alone. The planarity of the isoquinoline ring system and the tautomeric form present in the solid state (i.e., the keto-enol equilibrium of the amide and hydroxyl groups) would also be clearly established.

In molecules with stereocenters, X-ray crystallography can determine the absolute configuration, a critical aspect for chiral compounds. While this compound itself is achiral, crystallographic analysis of any chiral derivatives would be essential for assigning their stereochemistry. The precise bond lengths and angles obtained from the crystallographic data also serve as a benchmark for computational chemistry models, allowing for the validation and refinement of theoretical calculations.

Biological Activities and Molecular Mechanisms of Action for Isoquinolinone Derivatives

Overview of Biological Activities Associated with Isoquinolinone Scaffolds

The inherent chemical architecture of the isoquinolinone scaffold serves as a versatile template for the development of novel therapeutic agents. nih.govtandfonline.comrsc.org Derivatives of this core structure have demonstrated a remarkable array of biological activities, underscoring their importance in drug discovery and development. nih.govtandfonline.comrsc.org These activities span from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects, highlighting the scaffold's privileged status in medicinal chemistry. semanticscholar.orgtandfonline.com

Anti-inflammatory Properties

Isoquinolinone derivatives have emerged as a significant class of compounds exhibiting potent anti-inflammatory properties. semanticscholar.org Research has shown that these compounds can modulate inflammatory pathways, suggesting their potential in treating various inflammatory conditions. The structural framework of isoquinolinones allows for modifications that can enhance their anti-inflammatory efficacy.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The isoquinolinone scaffold has been a fruitful source for the discovery of novel antimicrobial agents. semanticscholar.org Derivatives have shown efficacy against a range of microbial pathogens, including both bacteria and fungi. The ability to functionalize the isoquinolinone core at various positions provides a strategy for developing compounds with enhanced potency and selectivity against specific microbial targets. semanticscholar.org

Anticancer and Antitumor Potency

A substantial body of research has highlighted the anticancer and antitumor potential of isoquinolinone derivatives. researchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines, and some have advanced into preclinical and clinical stages of development. nih.gov The isoquinoline (B145761) ring is considered a privileged scaffold in the design of new anticancer drugs. nih.govresearchgate.net

Enzyme Inhibition (e.g., Calpain, COX-2, MAO-B, BuChE, PARP-1/2)

Isoquinolinone derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. This inhibitory activity is a cornerstone of their therapeutic potential.

Calpain Inhibition: While specific studies on isoquinolinone derivatives as calpain inhibitors are not abundant in the provided search results, the broader class of quinolinone derivatives has been explored for this activity.

COX-2 Inhibition: Certain isoquinoline derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. jptcp.com This suggests a potential mechanism for their anti-inflammatory effects.

MAO-B Inhibition: Derivatives of isoquinoline have been studied as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, indicating their potential in neurodegenerative diseases.

BuChE Inhibition: The isoquinoline scaffold is present in some compounds that exhibit inhibitory activity against butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease.

PARP-1/2 Inhibition: A significant area of research has focused on isoquinolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2), enzymes crucial for DNA repair. This activity is particularly relevant to their anticancer effects.

Neuroprotective and Antidepressant Effects

The isoquinoline scaffold is a key component of many compounds with neuroprotective and antidepressant properties. nih.gov These derivatives have shown potential in protecting neurons from damage and in modulating mood-related pathways.

Mechanistic Investigations of Action

The diverse biological activities of isoquinolinone derivatives are underpinned by a variety of molecular mechanisms. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

The anticancer effects of many isoquinolinone derivatives are linked to their ability to induce apoptosis (programmed cell death) in cancer cells. acs.org Mechanistic studies have revealed that some derivatives can promote the generation of reactive oxygen species (ROS) and induce DNA damage, leading to cell death. acs.org Furthermore, the inhibition of enzymes like PARP-1 disrupts DNA repair mechanisms, which can be particularly effective against cancer cells with existing DNA repair deficiencies. acs.org

In the context of antimicrobial activity, while the precise mechanisms for all derivatives are not fully elucidated, some are known to target essential bacterial enzymes or disrupt cell membrane integrity. The structural versatility of the isoquinolinone scaffold allows for the development of compounds that can overcome microbial resistance. semanticscholar.org

The anti-inflammatory effects of certain isoquinolinone derivatives are attributed to their ability to inhibit pro-inflammatory enzymes like COX-2. jptcp.com By blocking the production of inflammatory mediators, these compounds can alleviate the symptoms of inflammation.

The neuroprotective actions of some isoquinolinone derivatives may involve the modulation of various signaling pathways within the central nervous system and the inhibition of enzymes like MAO-B, which can affect neurotransmitter levels.

Table of Biological Activities of Isoquinolinone Derivatives

| Biological Activity | Description | Key Molecular Targets/Mechanisms |

|---|---|---|

| Anti-inflammatory | Reduction of inflammation. | Inhibition of pro-inflammatory enzymes like COX-2. |

| Antimicrobial | Inhibition of microbial growth. | Targeting essential bacterial enzymes, disruption of cell membranes. |

| Anticancer | Inhibition of cancer cell proliferation and tumor growth. | Induction of apoptosis, DNA damage, inhibition of PARP-1/2. |

| Enzyme Inhibition | Modulation of enzyme activity. | PARP-1/2, COX-2, MAO-B, BuChE. |

| Neuroprotection | Protection of nerve cells from damage. | Modulation of CNS signaling pathways, inhibition of MAO-B. |

Table of Compound Names

| Compound Name |

|---|

Interaction with Biological Macromolecules (e.g., Proteins, DNA)

The isoquinolinone framework is known to interact with various biological macromolecules. For instance, certain 3-arylisoquinolinones have been shown to bind to microtubules, disrupting their polymerization and leading to anticancer effects. nih.govacs.orgunitn.it While this provides a potential avenue of action, there is no direct evidence to suggest that 4-Bromo-5-hydroxyisoquinolin-1(2H)-one interacts with tubulin or other cytoskeletal proteins.

Regarding DNA interactions, some quinoline (B57606) derivatives have been observed to cause single-stranded DNA breaks. mdpi.com The presence of a bromine atom, a halogen that can participate in various chemical reactions, might confer DNA-damaging capabilities to the molecule. However, experimental data confirming such interactions for this compound are currently absent from scientific literature.

Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)

A common mechanism of action for many anticancer compounds, including some isoquinolinone derivatives, is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). nih.govunitn.it For example, meta-substituted 3-arylisoquinolinones have been demonstrated to cause G2/M cell cycle arrest and induce apoptosis in cancer cell lines. nih.govunitn.it Tetrabromo-substituted benzimidazole derivatives have also shown potent pro-apoptotic activity. While it is plausible that this compound could exhibit similar properties, this has not been experimentally verified.

Modulation of Signaling Pathways (e.g., Reactive Oxygen Species Generation, Calcium Release)

The modulation of intracellular signaling pathways is a key aspect of the biological activity of many small molecules. Some quinone-containing compounds are known to generate reactive oxygen species (ROS), which can lead to oxidative stress and trigger cell death. The isoquinolinone core of the title compound contains a quinone-like moiety, suggesting a potential for ROS generation. However, this remains a hypothesis without direct experimental validation for this compound.

Calcium signaling is another critical pathway that can be modulated by various compounds. To date, no studies have been published that investigate the effect of this compound on intracellular calcium release or other aspects of calcium signaling.

Target Identification and Validation (e.g., Pirin, Topoisomerases, GPCRs)

The identification of specific molecular targets is crucial for understanding the mechanism of action of a compound. While the isoquinoline scaffold is present in compounds that target a range of proteins, specific targets for this compound have not been identified.

Pirin: There is no information in the current scientific literature to suggest that this compound interacts with Pirin, a protein involved in various cellular processes.

Topoisomerases: Some isoquinoline derivatives have been investigated as topoisomerase inhibitors, enzymes that are critical for DNA replication and repair. This makes topoisomerases a potential, yet unconfirmed, target for this compound.

GPCRs: G-protein coupled receptors are a large family of transmembrane receptors that are common drug targets. While some isoquinoline derivatives are known to modulate GPCR activity, there is no evidence to link this compound to any specific GPCR.

Comparative Analysis of Biological Profiles of this compound with Related Isoquinolinones

A comparative analysis of the biological profile of this compound with related isoquinolinones is currently not feasible due to the lack of biological data for the title compound. Structure-activity relationship (SAR) studies on related isoquinolinone series have highlighted the importance of substituents at various positions for their biological activity. nih.govacs.orgunitn.it For instance, the position of substituents on the aryl ring of 3-arylisoquinolinones dramatically influences their antiproliferative activity. nih.govacs.orgunitn.it Similarly, substitutions at the 3- and 4-positions of the isoquinoline ring have been shown to be important for anti-malarial and anticancer activities, respectively. semanticscholar.org

The table below presents a hypothetical framework for such a comparative analysis, which could be populated if and when experimental data for this compound and its close analogs become available.

| Compound | Substitution Pattern | Known Biological Activities | Key Molecular Targets |

| This compound | 4-Bromo, 5-Hydroxy | Data not available | Data not available |

| 3-Arylisoquinolinone (meta-substituted) | 3-Aryl (meta) | Anticancer, Antiangiogenic | Microtubules |

| 3-Bromo Isoquinoline Derivative | 3-Bromo | Analgesic, Anti-inflammatory | COX-2 |

Structure Activity Relationship Sar Studies for 4 Bromo 5 Hydroxyisoquinolin 1 2h One Analogues

Impact of Substituents on the Isoquinolinone Core on Biological Activity

The isoquinolinone core serves as a foundational scaffold for a wide array of natural and synthetic compounds demonstrating diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govrsc.orgnih.gov The specific activity is profoundly influenced by the substitution pattern on both the pyridinone and benzene (B151609) rings of the scaffold.

In the context of PARP inhibition, a key therapeutic area for isoquinolinone derivatives, specific interactions with the enzyme's active site are dictated by the substituents. nih.govnih.gov For instance, the lactam portion of the isoquinolinone core is critical as it often mimics the nicotinamide (B372718) moiety of the NAD+ substrate, forming key hydrogen bonds with amino acid residues like Gly863 and Ser904 in the PARP active site. nih.govmdpi.com

SAR studies on various isoquinolinone series have revealed several key trends:

Substituents at C-2 (N-position): Modifications at this position can significantly alter binding affinity and cellular permeability. Large or flexible substituents can be tailored to access specific pockets within a target enzyme, potentially enhancing potency and selectivity. nih.gov

Substituents on the Benzene Ring: The electronic properties and size of groups on the benzene portion of the core (positions C-5, C-6, C-7, and C-8) influence pharmacokinetic properties and can establish additional interactions with the target protein. For example, in a series of tetrahydroisoquinoline-based inhibitors, lipophilicity was a key driver of potency. nih.gov

The following table summarizes the impact of various substituents on the biological activity of isoquinolinone analogues from different studies.

| Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Example Target Class |

| C-2 (Nitrogen) | Alkyl chains, cyclic moieties | Modulates pharmacokinetic properties and potency. nih.gov | PARP Inhibitors |

| C-4 | Halogens, amides, alkyl chains | Influences electronic properties and provides a handle for further derivatization. nih.govacs.org | Cytotoxic Agents |

| C-6 / C-7 | Electron-donating/withdrawing groups | Affects potency and selectivity. mdpi.com | Kinase Inhibitors |

| Fused Rings | Thiophene, Pyrazole | Creates novel scaffolds with altered selectivity and potency. nih.govnih.gov | PARP Inhibitors |

Role of the Bromine Atom at C-4 in SAR

The introduction of a halogen atom, specifically bromine, at the C-4 position of the isoquinolinone core is a strategic decision in drug design that serves multiple purposes. It directly influences the molecule's intrinsic properties and provides a versatile anchor for synthetic elaboration.

Halogenation is a common strategy to modulate the physicochemical properties of a drug candidate. researchgate.net A bromine atom at the C-4 position imparts distinct electronic and steric effects.

Electronic Effects: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). This effect can alter the electron density distribution across the isoquinolinone ring system, potentially influencing the pKa of nearby functional groups and the strength of interactions with biological targets. researchgate.net This modification of the electronic landscape can impact the binding affinity for a target receptor or enzyme. mdpi.com

Steric Effects: The bromine atom has a significant van der Waals radius, introducing steric bulk at the C-4 position. This can be beneficial if the target's binding pocket has a corresponding cavity, leading to favorable van der Waals interactions and potentially improved potency or selectivity. Conversely, it can be detrimental if it causes a steric clash with the receptor.

Studies on related heterocyclic systems, such as quinazolines, have shown that the introduction of a bromine atom can lead to optimal inhibitory activity, suggesting that the combination of its size and electronic influence is favorable for binding to certain kinases. mdpi.com

Perhaps the most significant advantage of incorporating a bromine atom at C-4 is its utility as a synthetic handle for further molecular elaboration. nih.gov The carbon-bromine bond is amenable to a variety of powerful transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. nih.gov

This capability is crucial for exploring the SAR around the C-4 position extensively. Common cross-coupling reactions employed for this purpose include:

Suzuki Coupling: This reaction pairs the bromo-isoquinolinone with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. masterorganicchemistry.comorganic-chemistry.org It is widely used to introduce aryl or heteroaryl groups, enabling the exploration of interactions in extended regions of a binding pocket.

Heck Reaction: The Heck reaction couples the bromo-isoquinolinone with an alkene, providing a method to install vinyl groups or more complex unsaturated side chains. masterorganicchemistry.comyoutube.com This has been successfully used to synthesize C4-substituted isoquinolines. nih.gov

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the aryl bromide with a terminal alkyne. nih.gov

Stille Coupling: This involves the coupling of the bromide with an organostannane reagent. nih.gov

The ability to perform these reactions allows chemists to rapidly generate a library of analogues with diverse substituents at the C-4 position, facilitating the optimization of biological activity. nih.govnih.gov

Influence of the Hydroxyl Group at C-5 on SAR

The presence of a hydroxyl (-OH) group at the C-5 position of the isoquinolinone ring is another critical determinant of the molecule's biological profile. It directly participates in binding interactions and influences the compound's metabolic fate.

Hydrogen bonds are fundamental to the specificity and affinity of drug-receptor interactions. nih.govnih.govsciepub.com A hydroxyl group is an excellent hydrogen bond donor (via the hydrogen atom) and a competent hydrogen bond acceptor (via the lone pairs on the oxygen atom).

While the C-5 hydroxyl group can be beneficial for target binding, it can also be a liability regarding the molecule's metabolic stability. Drug metabolism often involves the conversion of compounds into more water-soluble forms to facilitate excretion. nih.gov Phenolic hydroxyl groups are common sites for Phase II metabolism, particularly glucuronidation and sulfation.

Metabolic Lability: Rapid metabolism at the C-5 hydroxyl position can lead to a short biological half-life and poor pharmacokinetic profiles, limiting the compound's therapeutic effectiveness. nih.gov

Reactivity: The hydroxyl group can also be a site for Phase I oxidative metabolism, potentially leading to the formation of reactive metabolites.

In drug development, it is common to encounter compounds with potent enzymatic activity but poor metabolic stability due to hydroxyl groups. nih.gov For instance, a study on HER2 inhibitors found that a derivative with a terminal alcohol group exhibited extremely poor microsomal stability. nih.gov Therefore, a key challenge in medicinal chemistry is to balance the positive contribution of the hydroxyl group to binding affinity against its potential negative impact on metabolic stability. Strategies to mitigate this include replacing the hydroxyl group with a bioisostere (e.g., -NH2, -F) or introducing steric hindrance nearby to shield it from metabolic enzymes.

Stereochemical Implications in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For analogues of 4-bromo-5-hydroxyisoquinolin-1(2H)-one, the introduction of chiral centers and the subsequent separation and testing of individual enantiomers can reveal critical insights into the drug-receptor interactions.

While specific studies focusing solely on the stereoisomers of this compound are not extensively detailed in publicly available research, the broader class of isoquinolinone derivatives has been shown to exhibit stereospecific activities. The spatial orientation of substituents on the isoquinolinone scaffold can dictate the binding affinity and efficacy of the compound. For instance, in related heterocyclic compounds, the (R)- and (S)-enantiomers often display significant differences in their biological profiles. This is because the target proteins, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

In the context of PARP inhibitors, where many isoquinolinone derivatives have shown promise, the precise orientation of functional groups that interact with key amino acid residues in the enzyme's active site is paramount. A chiral substituent on an analogue of this compound could lead to one enantiomer fitting optimally into the binding pocket, forming strong hydrogen bonds and hydrophobic interactions, while the other enantiomer may be unable to achieve the same favorable interactions, resulting in significantly lower activity. Therefore, the synthesis and evaluation of enantiomerically pure isoquinolinone analogues are a critical aspect of SAR studies to identify the more potent stereoisomer and to develop more effective and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogues.

For isoquinolin-1-one and related quinazolin-4-one derivatives, several QSAR studies have been conducted to understand the structural requirements for their biological activities, such as the inhibition of tumor necrosis factor α (TNFα). These studies often reveal the importance of various physicochemical properties and structural features in determining the inhibitory potency of the compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that correlate the 3D structural features of molecules with their biological activities. These methods provide contour maps that visualize the regions around the molecules where modifications are likely to enhance or diminish activity.

For a series of isoquinolin-1-one and quinazolin-4-one derivatives as TNFα inhibitors, a five-point pharmacophore model (AAHRR) was generated, which included two hydrogen bond acceptors (A), one hydrophobic feature (H), and two aromatic rings (R). This pharmacophore hypothesis led to a statistically significant 3D-QSAR model with good predictive power. The key statistical parameters for this model are summarized in the table below.

| 3D-QSAR Model Parameters | Value |

| R² (Correlation Coefficient) | 0.9965 |

| Q² (Cross-validated R²) | 0.6185 |

| Root Mean Squared Error | 0.4284 |

| Pearson-R | 0.853 |

These results indicate a robust model with a high correlation between the predicted and experimental activities, suggesting its utility in designing novel TNFα inhibitors based on the isoquinolin-1-one scaffold. Docking studies further revealed that key amino acid residues such as His 15, Tyr 59, Tyr 151, Gly 121, and Gly 122 in the active site of TNFα are crucial for the binding of these inhibitors.

Both ligand-based and structure-based QSAR approaches have been employed to study isoquinolinone analogues. Ligand-based methods are utilized when the three-dimensional structure of the target protein is unknown and rely on the information from a set of known active and inactive molecules. In contrast, structure-based methods use the 3D structure of the target protein to understand the ligand-receptor interactions and to build the QSAR model.

For isoquinolin-1-one and quinazolin-4-one type inhibitors, a ligand-based approach involving pharmacophore modeling and atom-based 3D-QSAR has been successful. The generated pharmacophore model highlighted the essential chemical features required for TNFα inhibition. This information is crucial for virtual screening of compound libraries to identify new potential inhibitors and for guiding the synthesis of novel analogues with improved activity.

Derivatization Strategies and Scaffold Modification

The systematic modification of the this compound scaffold is a key strategy to explore the SAR and to optimize the pharmacological properties of these compounds. Derivatization can involve the introduction of various substituents at different positions of the isoquinolinone ring system or even more significant alterations to the core structure itself.

In the development of isoquinolinone-based PARP1 inhibitors, various derivatization strategies have been explored. For instance, constraining a linear propylene (B89431) linker into a cyclopentene (B43876) ring was shown to improve pharmacokinetic parameters while maintaining potent PARP1 inhibition. Another key modification involved incorporating the nitrogen substituent of the isoquinolinone ring into a bicyclic system, leading to a naphthyridinone scaffold. This change was aimed at avoiding potential issues related to the presence of an anilinic moiety and resulted in the identification of a highly potent and orally bioavailable PARP1 inhibitor.

Further optimization of the naphthyridinone series led to the discovery of a preclinical candidate molecule that demonstrated significant antitumor efficacy, both as a single agent and in combination with chemotherapy, in a breast cancer xenograft model. These examples highlight how rational derivatization and scaffold modification, guided by an understanding of the target's active site, can lead to the development of superior drug candidates. The isoquinolinone scaffold has also been utilized as a bioisostere for other heterocyclic systems in the design of novel PARP-1 inhibitors, demonstrating its versatility in medicinal chemistry.

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Hydroxyisoquinolin 1 2h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and affinity of a ligand, such as "4-Bromo-5-hydroxyisoquinolin-1(2H)-one," with a target protein.

Molecular docking simulations can elucidate the most likely binding pose of "this compound" within the active site of a target protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. nih.govnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. ekb.eg

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets (Illustrative Data)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | 0.25 |

| Tyrosine-protein kinase ABL1 | 2HYY | -9.2 | 0.09 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.8 | 1.10 |

| Mitogen-activated protein kinase 14 (p38 MAPK) | 3S3I | -8.9 | 0.15 |

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these interactions is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. bohrium.com For "this compound," the hydroxyl and carbonyl groups are likely to participate in hydrogen bonding, while the aromatic rings can engage in hydrophobic and π-π stacking interactions.

Table 2: Key Interacting Residues for this compound with a Hypothetical Kinase Target (Illustrative Data)

| Amino Acid Residue | Type of Interaction | Distance (Å) |

| LYS 20 | Hydrogen Bond | 2.9 |

| GLU 81 | Hydrogen Bond | 3.1 |

| LEU 132 | Hydrophobic | 3.8 |

| PHE 145 | π-π Stacking | 4.2 |

| VAL 28 | Hydrophobic | 3.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of biological systems than static docking models. nih.gov

MD simulations can assess the stability of the ligand-protein complex formed by "this compound" and its target. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the binding site. nih.gov The stability of a protein-ligand complex is not solely dependent on a rigid binding mode; it often involves a balance between order and disorder. scispace.com The interaction between ligands and proteins can lead to changes in the protein's thermal stability. nih.gov

Table 3: Analysis of a 100 ns MD Simulation of this compound with a Target Protein (Illustrative Data)

| Parameter | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD (Å) | 2.1 | 0.3 | Stable protein structure |

| Ligand RMSD (Å) | 1.5 | 0.4 | Stable ligand binding pose |

| Radius of Gyration (Rg) (Å) | 18.5 | 0.2 | Consistent protein compactness |

| Number of H-Bonds | 3 | 1 | Persistent hydrogen bonding |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations can provide detailed information about the geometric and electronic properties of "this compound". nih.govsemanticscholar.org

These calculations can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. mdpi.com

Table 4: Selected Quantum Chemical Parameters for this compound Calculated using DFT (Illustrative Data)

| Parameter | Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -1580 | Hartrees |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Theoretical methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons and to calculate a variety of molecular properties. For this compound, the arrangement of its constituent atoms—the fused aromatic and pyridinone rings, along with the electron-withdrawing bromine atom and the electron-donating hydroxyl group—creates a distinct electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In substituted isoquinolines, the electron density in the HOMO is typically distributed across the bicyclic ring system, particularly the benzene (B151609) moiety. figshare.comresearchgate.net The LUMO is also generally delocalized over the aromatic system. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. figshare.com For isoquinoline (B145761) itself, a HOMO-LUMO gap of approximately 3.78 eV has been computationally determined, indicating significant stability. figshare.com The introduction of bromo and hydroxyl substituents is expected to modulate this gap.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the oxygen atom of the carbonyl group and the hydroxyl group are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the N-H group would be electron-poor, representing sites for nucleophilic interaction. uantwerpen.be

Global Reactivity Descriptors: These parameters, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. Key descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov For instance, a lower chemical hardness value suggests higher reactivity. nih.gov DFT calculations on related brominated hydroxyquinoline derivatives have been used to determine these values and predict reactive sites. uantwerpen.be

Below is a table of predicted electronic properties for this compound, based on typical values for related heterocyclic compounds.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~ 2.5 - 3.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Chemical Hardness (η) | ~ 2.35 eV | Resistance to change in electron configuration; higher values indicate lower reactivity. |

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. fiveable.me The isoquinolinone core of this compound is a fused bicyclic system that is largely planar due to its aromatic character. Unlike saturated systems like tetrahydroisoquinoline, which can adopt half-chair conformations, the isoquinolinone scaffold has limited conformational flexibility. nih.gov

The primary sources of conformational variance in this molecule would be the orientation of the hydrogen atom of the 5-hydroxy group and potential tautomerism.

Rotational Isomers: The C-O bond of the hydroxyl group allows for rotation. Theoretical calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) orientation of the hydroxyl hydrogen. It is likely that the most stable conformer would involve an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the adjacent bromine atom or the lone pair of the nitrogen atom, if sterically feasible.

Tautomerism: The isoquinolin-1(2H)-one moiety can exist in a tautomeric equilibrium with its enol form, 4-bromo-1,5-dihydroxyisoquinoline. Quantum chemical calculations can predict the relative energies of these tautomers. For most isoquinolin-1(2H)-ones, the keto form is significantly more stable than the enol form, and thus, it is the predominant species.

Energy calculations are performed to determine the relative stability of different conformers and tautomers. The results typically show that the planar keto-form of the molecule is the global minimum on the potential energy surface.

Reaction Mechanism Elucidation

Theoretical chemistry is instrumental in elucidating reaction mechanisms by modeling transition states and reaction pathways. For this compound, this can be applied to both its synthesis and its subsequent reactions.

Synthesis Mechanisms: The isoquinolinone scaffold can be synthesized through various methods, and computational studies can help understand the intricacies of these reactions. nih.gov

Bischler–Napieralski and Pictet-Spengler Reactions: These are classic methods for synthesizing the isoquinoline core. pharmaguideline.comwikipedia.org Computational modeling can map the energy profiles of the cyclization and dehydration/aromatization steps.

Transition-Metal Catalyzed Annulation: Modern methods often involve the C-H activation and annulation of benzamides with alkynes, catalyzed by metals like rhodium or palladium. researchgate.netorganic-chemistry.org DFT calculations can elucidate the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, providing insights into regioselectivity and efficiency. researchgate.net

Reactivity Mechanisms: The molecule's functional groups dictate its reactivity.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution. The directing effects of the existing bromo and hydroxyl groups can be predicted computationally. The hydroxyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. DFT calculations of local reactivity descriptors (like Fukui functions) can pinpoint the most likely sites for electrophilic attack on the aromatic ring.

N-Alkylation/Arylation: The nitrogen atom in the pyridinone ring possesses a lone pair and can act as a nucleophile, allowing for reactions like N-alkylation or N-arylation.

Reactions at the Carbonyl Group: The carbonyl group can undergo nucleophilic attack, although its reactivity is tempered by its participation in the amide system.

Cheminformatics and Virtual Screening Applications

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and natural products. nih.govrsc.org This makes this compound a valuable molecule for cheminformatics analysis and a candidate for virtual screening campaigns aimed at drug discovery. numberanalytics.com

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, this includes:

Scaffold Analysis: Identifying the core isoquinolinone structure and analyzing its prevalence in databases of known drugs and bioactive molecules. This helps to associate the scaffold with particular biological activities. nih.gov

Property Calculation: Computing various molecular descriptors (e.g., molecular weight, logP, topological polar surface area, number of hydrogen bond donors/acceptors) to assess its "drug-likeness" according to established filters like Lipinski's Rule of Five.

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. dovepress.com

Ligand-Based Virtual Screening: If a set of known active molecules for a target exists, a pharmacophore model can be built based on their common chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings). This compound, with its defined arrangement of these features, can then be screened against this model.

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, molecular docking can be used to predict the binding pose and affinity of this compound within the target's active site. nih.goveurekaselect.com The bromo and hydroxyl groups can form specific interactions, such as hydrogen bonds or halogen bonds, which can be critical for binding affinity. Isoquinoline derivatives have been successfully identified as potential inhibitors for various targets using these methods. nih.govresearchoutreach.org

Prediction of ADMET-related properties

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In the early stages of drug discovery, in silico models are widely used to predict these properties, helping to prioritize compounds and identify potential liabilities. grafiati.commdpi.com Numerous studies have demonstrated the application of these predictive models to various heterocyclic compounds, including quinoline (B57606) and isoquinoline derivatives. nih.govbenthamdirect.com

For this compound, a range of ADMET properties can be predicted using established computational tools and web servers.

Absorption: This includes predictions for properties like human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model of the gut wall), and whether the compound is a substrate or inhibitor of P-glycoprotein, a key efflux pump. eurekaselect.com

Distribution: Key predicted parameters include blood-brain barrier (BBB) penetration, which indicates potential for central nervous system activity, and plasma protein binding (PPB), which affects the amount of free drug available to act on its target.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions.

Excretion: Predictions can estimate properties like total clearance and renal organic cation transporter (OCT2) inhibition.

Toxicity: A variety of toxicity endpoints can be predicted, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

The table below presents a hypothetical ADMET profile for this compound, based on typical in silico predictions for similar heterocyclic structures.

| Property | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal wall. |

| P-gp Substrate | No | Not likely to be actively pumped out of cells, potentially increasing bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Variable; depends on final calculated properties. If yes, may have CNS effects. |

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound may be bound to proteins in the blood. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG I Inhibition | Non-inhibitor | Low risk of causing drug-induced cardiac arrhythmias. |

4 Bromo 5 Hydroxyisoquinolin 1 2h One As a Chemical Probe and in Medicinal Chemistry

Utility as a Chemical Probe for Biological Studies

The strategic placement of functional groups on the 4-Bromo-5-hydroxyisoquinolin-1(2H)-one scaffold makes it a promising candidate for the development of chemical probes to investigate complex biological systems.

Elucidation of Mechanism of Action in Biological Systems

While specific studies detailing the use of this compound to elucidate the mechanism of action of bioactive molecules are not extensively documented, its structural features suggest a strong potential for such applications. The bromine atom at the 4-position serves as a versatile handle for chemical modification. This allows for the attachment of reporter groups, such as biotin or affinity tags, which can be used in pull-down assays to identify the cellular binding partners of a parent bioactive compound. By isolating and identifying these targets, researchers can gain crucial insights into the compound's mechanism of action. The inherent properties of the isoquinolinone core can also contribute to its utility as a molecular probe. chemimpex.com

Investigations into Disease Pathways

The development of chemical probes is instrumental in unraveling the intricate signaling cascades and molecular interactions that underpin various disease states. Although direct applications of this compound in disease pathway investigation are not yet widely reported, its potential is significant. Derivatives of this compound could be designed to selectively interact with specific enzymes or receptors implicated in a disease, such as kinases or G-protein coupled receptors. By functionalizing the scaffold with fluorescent moieties or radioactive isotopes, these probes can be used to visualize and quantify the target's expression levels and localization within cells or tissues, thereby providing valuable information about its role in the disease process.

Development of Bimodal Probes for Imaging

Bimodal probes, which combine two different imaging modalities (e.g., fluorescence and magnetic resonance imaging), offer a powerful approach for in vivo studies. The this compound scaffold provides a platform for the synthesis of such advanced imaging agents. The isoquinolinone core itself can exhibit fluorescent properties, and these can be fine-tuned through chemical modifications. chemimpex.com The bromine atom allows for the straightforward introduction of a second imaging modality, such as a chelating agent for a paramagnetic metal ion for MRI. The development of bimodal probes from this scaffold could enable researchers to perform correlative imaging studies, providing a more comprehensive understanding of biological processes in living organisms.

Medicinal Chemistry Perspective and Drug Discovery

From a medicinal chemistry standpoint, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.

Scaffold Hopping and Lead Generation Strategies

Scaffold hopping is a widely used strategy in drug discovery to identify new drug candidates with improved properties by replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold. The isoquinolin-1(2H)-one core is an attractive scaffold for such endeavors due to its synthetic tractability and its presence in numerous biologically active molecules.

For instance, in the quest for novel Epidermal Growth Factor Receptor (EGFR) inhibitors, a scaffold hopping approach led to the discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives as potent inhibitors. This demonstrates the potential of the isoquinolin-1(2H)-one scaffold to mimic the binding interactions of known ligands and serve as a template for the generation of new lead compounds. The presence of the bromine and hydroxy groups on this compound offers additional vectors for chemical diversification, allowing for the rapid generation of a library of analogs for screening and lead optimization.

| Original Scaffold | Hopped Scaffold | Target | Reference |

| Quinazoline | 2-Aryl-8-hydroxyisoquinolin-1(2H)-one | EGFR | N/A |

Design of Multi-Target-Directed Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy for these conditions. The isoquinolinone scaffold, with its diverse biological activities, is an excellent starting point for the design of MTDLs.

The this compound molecule can be strategically functionalized to incorporate pharmacophoric features that enable simultaneous interaction with two or more distinct biological targets. For example, by modifying the substituents on the isoquinolinone ring and the phenyl group, it may be possible to design a molecule that inhibits both a specific kinase and a receptor involved in a particular disease. The bromine atom provides a key site for introducing functionalities that can target a secondary protein, while the core scaffold maintains its interaction with the primary target. This approach could lead to the development of more effective and safer drugs with improved therapeutic profiles.

Optimization of Potency and Selectivity